molecular formula C21H16F3NO3 B3471773 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B3471773
M. Wt: 387.4 g/mol
InChI Key: BQTBDIDKHKEUMT-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is an intricate organic compound known for its complex structure. The compound features a trifluoromethylphenyl group, a chromeno backbone, and an oxazinone ring. This unique structure offers a wide range of chemical and biological properties, making it a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves several steps:

  • Formation of the Chromeno Backbone: Starting with a suitable precursor such as 2-hydroxybenzaldehyde and a substituted styrene, through a base-catalyzed aldol condensation reaction, the chromeno structure can be established.

  • Incorporation of the Trifluoromethylphenyl Group: This group is introduced via a nucleophilic aromatic substitution reaction. The trifluoromethyl group is particularly resistant to metabolic breakdown, enhancing the stability of the compound.

  • Oxazinone Ring Formation: The final step involves cyclization under acidic conditions to form the oxazinone ring. The reaction generally requires a catalyst such as trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to maintain consistent reaction conditions, high yield, and purity. Green chemistry principles, such as minimizing solvent use and optimizing energy efficiency, are often applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxygenated derivatives.

  • Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, converting the oxazinone ring to an amino alcohol.

  • Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻), or electrophiles like alkyl halides

Major Products

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Amino alcohols, alkylated derivatives

  • Substitution Products: Various substituted aromatic or heterocyclic compounds

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in catalysis, facilitating various organic transformations.

  • Materials Science: Potential use in the design of organic electronic materials due to its unique electronic properties.

Biology

  • Drug Design: Investigated for its potential as a pharmacophore in drug discovery, particularly for its stability and bioavailability.

  • Biomolecular Research: Used as a probe in studying enzyme interactions due to its fluorescent properties.

Medicine

  • Diagnostics: Used in diagnostic assays, leveraging its stability and specificity.

Industry

  • Agriculture: Possible applications as a component in pesticides or herbicides due to its chemical stability.

  • Polymer Industry: Used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The compound exerts its effects through various molecular pathways:

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, blocking their active sites and preventing substrate binding.

  • Receptor Binding: Binds to specific receptors on cell surfaces, triggering a series of intracellular events.

  • Gene Expression Modulation: Affects gene expression by interacting with transcription factors or directly with DNA.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-6(7H)-one

  • **3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6(7H)-one

  • **3-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-6(7H)-one

Uniqueness

What sets 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its combination of the trifluoromethylphenyl group with a chromeno-oxazinone backbone, offering enhanced stability, bioavailability, and a broad spectrum of reactivity. This makes it particularly valuable in research and industrial applications.

Feel free to dive deeper into any section, or if there's something more you'd like to explore, just let me know!

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)12-3-1-4-13(9-12)25-10-17-18(27-11-25)8-7-15-14-5-2-6-16(14)20(26)28-19(15)17/h1,3-4,7-9H,2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTBDIDKHKEUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Reactant of Route 2
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Reactant of Route 3
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Reactant of Route 4
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Reactant of Route 5
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Reactant of Route 6
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

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